Product packaging for Diethyl (tert-butoxycarbonyl)-L-aspartate(Cat. No.:CAS No. 128427-09-8)

Diethyl (tert-butoxycarbonyl)-L-aspartate

Cat. No.: B3395022
CAS No.: 128427-09-8
M. Wt: 289.32 g/mol
InChI Key: ZKLVICYBRXLQIO-VIFPVBQESA-N
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Description

Contextualization within Protected Amino Acid Chemistry and Aspartate Derivatives

In the realm of peptide synthesis and the chemical modification of amino acids, the use of protecting groups is a fundamental strategy. These temporary modifications of reactive functional groups prevent unwanted side reactions during synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group of amino acids. nih.gov Its application in solid-phase peptide synthesis (SPPS), particularly in what is known as Boc chemistry, has been a cornerstone of peptide synthesis for decades.

Aspartic acid, with its two carboxylic acid groups, presents a unique challenge in synthesis. Both the α-carboxyl and the β-carboxyl groups can react, necessitating a dual protection strategy to achieve regioselectivity. Diethyl (tert-butoxycarbonyl)-L-aspartate represents a specific instance of this strategy, where the α-amino group is protected by a Boc group, and both the α- and β-carboxyl groups are protected as ethyl esters.

Table 1: Key Protecting Groups in Amino Acid Chemistry

Protecting Group Abbreviation Target Functional Group Cleavage Conditions
tert-Butoxycarbonyl Boc α-Amino Acidic (e.g., TFA)
9-Fluorenylmethoxycarbonyl Fmoc α-Amino Basic (e.g., Piperidine)
Benzyl Bzl Carboxyl, Hydroxyl, Thiol Hydrogenolysis
tert-Butyl tBu Carboxyl, Hydroxyl, Thiol Acidic (e.g., TFA)
Ethyl Ester OEt Carboxyl Saponification, Acid Hydrolysis

Significance as a Chiral Building Block in Modern Synthetic Strategies

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The use of such building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of pharmaceuticals, agrochemicals, and natural products with high stereoselectivity. this compound, derived from the naturally occurring L-aspartic acid, is a valuable chiral synthon. Its inherent chirality, originating from the α-carbon of the aspartic acid backbone, can be transferred to the target molecule, obviating the need for often complex and less efficient asymmetric induction steps.

The stereochemical integrity of the α-carbon is crucial for the biological activity of many peptides and peptidomimetics. researchgate.net As such, protected amino acids like this compound are indispensable in the synthesis of these molecules. The defined stereochemistry of this building block allows chemists to construct intricate three-dimensional structures with a high degree of confidence. This is particularly important in drug discovery, where the specific spatial arrangement of atoms in a molecule is often critical for its interaction with a biological target. The versatility of this compound as a chiral building block is further enhanced by the differential reactivity of its functional groups, which can be selectively manipulated to introduce further stereocenters or to construct complex ring systems.

Overview of its Versatility as a Synthetic Intermediate for Complex Molecular Architectures

The utility of this compound extends beyond peptide synthesis into the realm of complex molecule construction. Its array of functional groups—a protected amine and two esters—provides multiple handles for synthetic transformations. This versatility allows it to serve as a precursor to a wide range of molecular architectures.

In the synthesis of peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties, this compound can be used to introduce aspartic acid-like side chains or to form part of a modified peptide backbone. researchgate.netutoronto.ca The ester groups can be hydrolyzed and coupled with other molecules, while the protected amine can be deprotected to allow for chain extension.

Furthermore, this compound is a valuable intermediate in the synthesis of natural products. nih.gov Many natural products possess complex stereochemistry and a high density of functional groups, and chiral building blocks derived from amino acids are often employed in their synthesis. The aspartic acid framework of this compound can be elaborated into various cyclic and acyclic structures found in nature. For instance, the two ester groups can be differentiated to allow for selective reactions, leading to the formation of lactones or other heterocyclic systems. The ability to manipulate the functional groups of this intermediate makes it a powerful tool for the convergent synthesis of complex natural products.

Table 2: Physicochemical Properties of Related Aspartate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
N-(tert-Butoxycarbonyl)-L-aspartic acid C9H15NO6 233.22 13726-67-5 nih.gov
Diethyl 2-((tert-butoxycarbonyl)amino)malonate C12H21NO6 275.30 102831-44-7 nih.gov
Boc-L-Asp(OtBu)-OH C13H23NO6 289.33 1676-90-0 iris-biotech.de
4-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate dicyclohexylamine (B1670486) salt C25H46N2O6 470.65 1913-12-8 pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO6 B3395022 Diethyl (tert-butoxycarbonyl)-L-aspartate CAS No. 128427-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLVICYBRXLQIO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for Diethyl Tert Butoxycarbonyl L Aspartate

Esterification Pathways for L-Aspartic Acid to Diethyl Esters

The conversion of L-aspartic acid to its diethyl ester is a critical step that precedes the introduction of the N-protecting group. Due to the zwitterionic nature of amino acids, direct esterification can be challenging, necessitating specific catalytic conditions. acs.org

Direct Esterification Techniques

Direct esterification involves the reaction of L-aspartic acid with ethanol (B145695) in the presence of an acid catalyst. A common method utilizes thionyl chloride (SOCl₂) in methanol (B129727), which can be adapted for ethanol. For instance, L-aspartic acid can be treated with SOCl₂ in methanol at low temperatures, which, after warming to room temperature, yields the corresponding dimethyl ester hydrochloride with high efficiency. jchps.com A similar approach with ethanol would be expected to produce the diethyl ester. Another effective method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to convert various amino acids, including aspartic acid, to their methyl esters in good to excellent yields. nih.gov The use of sulfuric acid as a catalyst while continuously adding ethanol and distilling it off has also been reported to achieve high yields of L-phenylalanine ethyl ester, a process applicable to other amino acids. google.com

Method Reagents Conditions Yield Reference
Thionyl ChlorideL-Aspartic Acid, SOCl₂, Methanol, Ether-10°C to room temp.92% (for dimethyl ester) jchps.com
TrimethylchlorosilaneL-Aspartic Acid, TMSCl, MethanolRoom temperatureGood to excellent nih.gov
Sulfuric AcidL-Aspartic Acid, H₂SO₄, Ethanol90°C, continuous ethanol addition/distillation99.9% (for L-phenylalanine ethyl ester) google.com

This table is interactive. Click on the headers to sort the data.

Transesterification Approaches

While direct esterification is more common for this specific transformation, transesterification is a viable alternative pathway for ester synthesis in organic chemistry. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. Although specific examples for the transesterification of other L-aspartate esters to the diethyl ester are not prominently detailed in the provided context, the general principles of transesterification are well-established in organic synthesis. chemtube3d.com

N-Protection Strategies Utilizing the tert-Butoxycarbonyl Group

The protection of the amino group is paramount to prevent its reaction in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. wikipedia.orgmychemblog.comtotal-synthesis.com

Implementation of Di-tert-butyl Dicarbonate (B1257347) in Boc-Introduction

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). mychemblog.comechemi.com The reaction is typically carried out by treating the amino acid ester with (Boc)₂O in the presence of a base. wikipedia.orgthinkdochemicals.com The base neutralizes the acid generated during the reaction. thinkdochemicals.com Common solvent systems include aqueous solutions or organic solvents like dichloromethane (B109758), acetonitrile, or tetrahydrofuran (B95107). wikipedia.orgmychemblog.com The choice of base can range from inorganic bases like sodium bicarbonate or sodium hydroxide (B78521) to organic bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgmychemblog.com For instance, a general procedure involves stirring the amine with (Boc)₂O and a base like triethylamine in a solvent like dichloromethane at room temperature. mychemblog.com

Base Solvent Key Features Reference
Sodium BicarbonateAqueousStandard conditions for amino acids. wikipedia.org
4-Dimethylaminopyridine (DMAP)AcetonitrileCan be used as a catalyst. wikipedia.org
Triethylamine (TEA)Dichloromethane (DCM)Common organic base for this reaction. mychemblog.com
Sodium Hydroxide (NaOH)Tetrahydrofuran (THF)/WaterUsed for amino acids. mychemblog.com

This table is interactive. Click on the headers to sort the data.

Considerations for Selective N-Protection

Selective N-protection of L-aspartic acid diethyl ester is generally straightforward as the amine is significantly more nucleophilic than the ester functionalities. However, in the case of unprotected L-aspartic acid, the presence of two carboxylic acid groups presents a challenge. The reaction conditions, particularly the base and solvent, must be chosen carefully to favor N-acylation over O-acylation of the carboxylate groups. wikipedia.orgmychemblog.com Using an aqueous solvent system with a base like sodium bicarbonate helps to deprotonate the carboxylic acid groups, reducing their nucleophilicity and promoting the desired N-protection. wikipedia.org The Boc group is stable to most bases and nucleophiles, which allows for orthogonal protection strategies in more complex syntheses, such as peptide synthesis where other protecting groups like Fmoc might be used. wikipedia.org

Optimization of Laboratory-Scale Synthesis for Enhanced Yield and Purity

Optimizing the laboratory-scale synthesis of Diethyl (tert-butoxycarbonyl)-L-aspartate focuses on maximizing the yield and ensuring high purity of the final product. This involves careful control of reaction conditions and effective purification methods.

A detailed synthetic procedure for a related compound, diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, highlights key optimization strategies that are applicable here. orgsyn.org The synthesis often involves a one-pot transformation to improve efficiency. orgsyn.org For purification, techniques such as extraction, washing, and crystallization are crucial. orgsyn.org The crude product is often obtained as an oil after extraction and concentration under reduced pressure. orgsyn.org Purification can be achieved through crystallization from a suitable solvent system, such as a hexane-ether mixture at low temperatures (-30°C), which can yield a diastereomerically and enantiomerically pure product. orgsyn.org Flash chromatography is another effective method for purification. orgsyn.org The choice of eluent for chromatography is critical; for instance, a hexane-ether mixture can be used. orgsyn.org Repeated use of the same chromatography column is possible with a washing operation, which can reactivate the column. orgsyn.org

Role of Solvent Systems and Catalysts in Reaction Efficiency

The efficiency of synthesizing N-protected amino acid esters like this compound is profoundly influenced by the choice of solvent systems and catalysts. The protection of L-aspartic acid is commonly achieved through the reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in organic solvents. thinkdochemicals.com

Solvents such as dichloromethane are frequently employed to facilitate the reaction, and the presence of a base is necessary to neutralize the acid generated during the process. thinkdochemicals.com In broader synthetic contexts for similar protected amino acids, a variety of solvents are utilized, each selected for its specific properties. For instance, toluene, benzene, diethyl ether, and tetrahydrofuran are often distilled from a sodium/benzophenone ketyl still to ensure they are anhydrous, while dichloromethane, dimethylformamide, acetonitrile, triethylamine, and diisopropylethylamine are distilled from calcium hydride. rsc.org Methanol, when used, is typically distilled from magnesium/iodine under a nitrogen atmosphere to maintain anhydrous conditions. rsc.org

Catalysts play a pivotal role in driving the reaction towards completion and influencing the stereochemical outcome. In the synthesis of related compounds, such as diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, a palladium on carbon (Pd-carbon) catalyst is used in a single-pot transformation of an azido (B1232118) group to the N-(tert-butoxycarbonyl)amino group. orgsyn.org 4-(Dimethylamino)pyridine (DMAP) is another catalyst frequently used, for example, in the coupling of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum's acid. orgsyn.org The choice of catalyst is critical and can significantly impact the reaction time and yield. orgsyn.org

Table 1: Solvent and Catalyst Systems in the Synthesis of Protected Aspartic Acid Derivatives

Reactants Solvent(s) Catalyst(s) Purpose Reference
L-aspartic acid, Di-tert-butyl dicarbonateDichloromethaneBaseN-Boc protection thinkdochemicals.com
Diethyl (2S,3R)-2-azido-3-hydroxysuccinate, Di-tert-butyl dicarbonateEthanolPd-carbon, Potassium carbonateReduction of azide (B81097) and N-Boc protection orgsyn.org
N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester, Meldrum's acidDichloromethane4-(Dimethylaminopyridine) (DMAP), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)Acylation orgsyn.org
N-Boc-α-amino acidAcetonePotassium carbonateEsterification with MeI rsc.org

Purification Techniques for Research-Grade Material

Achieving research-grade purity for this compound necessitates the use of meticulous purification techniques. Following the synthesis, the crude product is typically an oil that requires purification to remove unreacted starting materials, by-products, and any diastereomeric impurities. orgsyn.org

A common initial step involves a liquid-liquid extraction. For example, the reaction mixture can be diluted with water and extracted multiple times with an organic solvent like dichloromethane or ethyl acetate (B1210297). orgsyn.orgorgsyn.org The combined organic phases are then washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. orgsyn.orgorgsyn.org

For obtaining highly pure material, column chromatography is a standard and effective method. thinkdochemicals.com Silica (B1680970) gel is a common stationary phase for the column. rsc.org The choice of eluent (solvent system) is crucial for achieving good separation. For instance, a mixture of ethyl acetate and petroleum ether is often used. researchgate.net In some cases, a specific solvent system like hexane-ether is employed to separate less polar contaminants. orgsyn.org

Crystallization is another powerful technique for purifying the final product and for separating diastereomers. The crude product, often an oil, can be dissolved in a suitable solvent mixture, such as hexane-ether, and cooled to a low temperature (e.g., -30°C) to induce crystallization. orgsyn.org Seeding with a small crystal of the pure product can facilitate this process. The resulting crystals are then washed with a cold solvent and dried under high vacuum to yield the pure product. orgsyn.org

Table 2: Purification Techniques for Protected Aspartic Acid Derivatives

Purification Step Details Purpose Reference
Extraction Dilution with water, extraction with dichloromethane or ethyl acetate, washing with brine.Removal of water-soluble impurities and salts. orgsyn.orgorgsyn.org
Drying Use of anhydrous sodium sulfate.Removal of residual water from the organic phase. orgsyn.orgorgsyn.org
Column Chromatography Silica gel stationary phase with eluents like ethyl acetate/petroleum ether or hexane-ether.Separation of the desired product from by-products and unreacted starting materials. rsc.orgorgsyn.orgresearchgate.net
Crystallization Dissolving the crude product in a solvent mixture (e.g., hexane-ether) and cooling to low temperatures.To obtain a highly pure, crystalline solid and to separate diastereomers. orgsyn.org
Distillation Vacuum distillation of the crude product.Purification of liquid products. orgsyn.org

Control of Stereochemistry and Diastereomeric Purity in Synthesis

The synthesis of this compound must ensure the retention of the L-configuration at the α-carbon and control the formation of any new stereocenters to achieve high diastereomeric purity. The starting material, L-aspartic acid, provides the initial stereochemical information.

Synthetic strategies are designed to be stereospecific or stereoselective. For example, in the synthesis of a related hydroxy-aspartate derivative, the synthetic route begins with L-tartrate, and subsequent steps are designed to proceed with high stereospecificity, leading to a product with high enantiomeric and diastereomeric purity. orgsyn.org The mechanism of key steps is often studied to understand and control the stereochemical outcome. orgsyn.org

The diastereomeric purity of the synthesized material is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). orgsyn.orgorgsyn.org For instance, ¹H NMR and ¹³C NMR can be used to identify and quantify the presence of different diastereomers. orgsyn.org Chiral HPLC, using columns like a C₁₈ reverse-phase column or a chiral stationary phase, is a powerful tool for determining the diastereomeric ratio (dr) and enantiomeric ratio (er). orgsyn.org

Purification techniques, particularly crystallization, play a crucial role in enhancing diastereomeric purity. It is often possible to selectively crystallize the desired diastereomer from a mixture, leaving the undesired diastereomer in the mother liquor. orgsyn.org Careful chromatography on silica gel can also be employed to separate diastereomers. orgsyn.org

Table 3: Methods for Stereochemical Control and Analysis

Method Description Purpose Reference
Stereospecific Synthesis Utilizing starting materials with defined stereochemistry (e.g., L-aspartic acid, L-tartrate) and employing reactions that proceed with a known and controlled stereochemical course.To ensure the desired stereoisomer is the major product. orgsyn.org
NMR Spectroscopy ¹H and ¹³C NMR analysis of the crude and purified product.To determine the structure and assess the diastereomeric purity of the product. orgsyn.org
High-Performance Liquid Chromatography (HPLC) Analytical C₁₈ reverse-phase HPLC or chiral HPLC.To quantify the diastereomeric and enantiomeric ratios of the product. orgsyn.org
Crystallization Selective crystallization of the desired diastereomer from a solvent mixture.To separate diastereomers and obtain a highly pure single stereoisomer. orgsyn.org
Optical Rotation Measurement of the specific rotation of the purified product.To confirm the enantiomeric purity of the final compound. orgsyn.org

Chemical Transformations and Mechanistic Reactivity of Diethyl Tert Butoxycarbonyl L Aspartate

Selective Deprotection Strategies for the N-Boc and Ester Groups

The differential reactivity of the N-Boc and the two ethyl ester protecting groups allows for their selective removal, a cornerstone of its utility in multi-step synthesis. The choice of deprotection strategy depends on which functional group is to be unmasked while leaving the others intact.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions while being readily removable under acidic conditions. nih.govorganic-chemistry.orgmdpi.com The deprotection mechanism proceeds via the formation of a tert-butyl cation, which subsequently generates volatile byproducts like isobutene and carbon dioxide. semanticscholar.org

A variety of acidic reagents can be employed for the cleavage of the N-Boc group. bzchemicals.com Traditional and highly effective methods involve the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate (B1210297). nih.govbzchemicals.comresearchgate.net Other strong acids like sulfuric acid and phosphoric acid have also been reported for this purpose. nih.govresearchgate.net

Selective deprotection of the N-Boc group in the presence of other acid-sensitive functionalities, like the ethyl esters in Diethyl (tert-butoxycarbonyl)-L-aspartate, is a significant consideration. While ethyl esters are generally stable to the anhydrous acidic conditions used for Boc removal, prolonged exposure or harsh conditions can lead to their hydrolysis. researchgate.net To achieve higher selectivity, milder or catalytic approaches have been developed. Lewis acids such as iron(III) chloride (FeCl₃) and zinc bromide (ZnBr₂) have been shown to effectively and selectively catalyze the removal of the N-Boc group. rsc.orgrsc.orgfishersci.co.uk For instance, iron(III) salts offer a sustainable and efficient method for N-Boc deprotection, proceeding cleanly and often without the need for complex purification. rsc.orgrsc.org Other methodologies include the use of oxalyl chloride in methanol, which provides a mild system for deprotection at room temperature. nih.gov

Table 1: Common Reagents for N-Boc Deprotection
ReagentTypical ConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM)Standard, highly effective method. bzchemicals.com bzchemicals.com
Hydrogen Chloride (HCl)4M in Dioxane or Ethyl AcetateWidely used, generates the hydrochloride salt. nih.gov nih.gov
Iron(III) Chloride (FeCl₃)Catalytic or stoichiometric amountsOffers high selectivity and sustainable conditions. rsc.org rsc.org
Zinc Bromide (ZnBr₂)In Dichloromethane (DCM)A Lewis acid catalyst for chemoselective deprotection. fishersci.co.uk fishersci.co.uk
Oxalyl Chloride/MethanolRoom temperatureMild conditions, tolerant of other functional groups. nih.gov nih.gov
Aqueous Phosphoric Acid85 wt% aqueous solutionA mild and environmentally benign reagent. researchgate.net researchgate.net

The selective removal of the ethyl ester groups in the presence of the acid-labile N-Boc group requires conditions that are orthogonal to acidic cleavage. The most common method for hydrolyzing esters is saponification, which involves treatment with a base. libretexts.orglibretexts.org This process is effectively an irreversible reaction that proceeds to completion, yielding the carboxylate salt and ethanol (B145695). libretexts.orglibretexts.org

Typical conditions for the saponification of the ethyl esters of this compound involve the use of an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction mixture is often stirred at room temperature or gently heated to ensure complete hydrolysis. The resulting product is the dicarboxylate salt of N-Boc-L-aspartic acid. Subsequent acidification of the reaction mixture will protonate the carboxylate groups to yield the free dicarboxylic acid, N-Boc-L-aspartic acid. Because this procedure is performed under basic conditions, the N-Boc protecting group remains intact. organic-chemistry.org

Table 2: Conditions for Selective Ethyl Ester Cleavage
ReactionReagentTypical ConditionsProductReference
SaponificationSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Aqueous solution, Room Temperature or mild heatN-Boc-L-aspartate dicarboxylate salt libretexts.orglibretexts.org

Reactions Involving the Side Chain Ester and Derived Carboxylic Acid

The β-ester of this compound represents a key site for chemical modification. Selective hydrolysis of this side-chain ester, while leaving the α-ester intact, can be challenging but is achievable under carefully controlled saponification conditions, exploiting the potential for modest differences in steric hindrance or electronic effects between the two ester groups.

Once the β-carboxylic acid is unmasked to form N-Boc-L-aspartic acid α-ethyl ester, it can undergo a variety of subsequent reactions. A primary application is its use in peptide synthesis, where the free side-chain carboxyl group can be coupled with an amine to form an amide bond, leading to the formation of isoaspartyl peptides or for creating branched peptide structures. This coupling is typically facilitated by standard peptide coupling reagents. Alternatively, the side-chain carboxyl group can be converted into other functional groups, serving as a handle for the attachment of labels, drugs, or other molecular probes.

Investigations into Reactivity at the Alpha-Carbon and its Stereochemical Outcomes

The stereochemical integrity of the α-carbon is paramount in most applications of chiral amino acid derivatives. However, the α-proton of the aspartate residue is susceptible to abstraction under basic conditions, which can lead to epimerization—the interconversion of stereoisomers at a single chiral center. nih.govlibretexts.org

This process is initiated by the removal of the α-proton by a base, resulting in the formation of a planar, achiral enolate intermediate. libretexts.org Reprotonation of this enolate can occur from either face of the planar structure, leading to a mixture of the original L-isomer and the D-isomer. nih.gov This loss of stereochemical purity is a significant concern during transformations that expose the molecule to basic conditions, such as during saponification of the esters or in certain coupling reactions. The risk of epimerization is particularly high for amino acid residues with electron-withdrawing groups in the side chain, which increase the acidity of the α-proton. nih.gov Therefore, careful selection of reaction conditions, such as the choice of base and reaction temperature, is crucial to minimize this unwanted side reaction.

Analysis of Side Reactions and Byproduct Formation During Transformations

Beyond epimerization, the most significant and well-documented side reaction involving derivatives of aspartic acid is the formation of aspartimide. This intramolecular cyclization poses a major challenge, particularly in the context of peptide synthesis.

Aspartimide formation is an intramolecular side reaction that can occur under both acidic and basic conditions, though it is particularly prevalent under basic conditions often used in peptide synthesis. iris-biotech.denih.govresearchgate.net The reaction involves the nucleophilic attack of the backbone amide nitrogen onto the carbonyl carbon of the β-carboxyl group of the aspartate side chain. iris-biotech.deiris-biotech.de This cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the elimination of the side-chain protecting group's alcohol (in this case, ethanol). iris-biotech.deiris-biotech.de

The formation of the aspartimide intermediate is highly problematic for several reasons. The aspartimide ring is susceptible to nucleophilic attack by hydroxide or other nucleophiles present in the reaction mixture. This can lead to the opening of the ring to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isopeptide). iris-biotech.deiris-biotech.de Furthermore, the α-carbon of the aspartimide intermediate is highly prone to epimerization, which, after ring-opening, can lead to the formation of D-α-aspartyl and D-β-aspartyl byproducts. iris-biotech.desigmaaldrich.com In total, a single aspartimide-forming event can generate multiple impurities that are often difficult to separate from the target product. sigmaaldrich.comiris-biotech.de

Several strategies have been developed to suppress or minimize aspartimide formation:

Use of Bulky Side-Chain Protecting Groups : Increasing the steric hindrance around the side-chain carbonyl group can physically block the intramolecular cyclization. While the substrate has ethyl esters, the principle involves replacing smaller esters (like methyl or ethyl) with much bulkier groups such as tert-butyl, 3-methylpent-3-yl (Mpe), or 2,4-dimethyl-3-pentyl esters. iris-biotech.denih.goviris-biotech.de These bulky groups shield the carbonyl carbon from the nucleophilic attack of the backbone nitrogen. iris-biotech.de

Modification of Reaction Conditions : In the context of peptide synthesis, where basic conditions are used for Fmoc deprotection, aspartimide formation is a major issue. iris-biotech.de Using weaker bases (e.g., morpholine (B109124) instead of piperidine) or adding acidic additives like formic acid or 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can reduce the rate of aspartimide formation. iris-biotech.deresearchgate.netbiotage.com

Backbone Protection : A highly effective strategy involves the temporary protection of the amide nitrogen C-terminal to the aspartic acid residue. nih.gov Introducing a protecting group such as a 2,4-dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen prevents it from acting as a nucleophile, thus completely inhibiting the cyclization reaction. iris-biotech.denih.goviris-biotech.de

Table 3: Strategies to Minimize Aspartimide Formation
StrategyMechanism of ActionExampleReference
Bulky Side-Chain EstersSterically hinders the intramolecular cyclization.Using O-tert-butyl (OtBu) or other bulky esters instead of smaller ones. iris-biotech.de iris-biotech.denih.gov
Modified Basic ConditionsReduces the basicity of the reaction medium, slowing the rate of cyclization.Using piperazine (B1678402) or adding formic acid to piperidine (B6355638) solutions. researchgate.netbiotage.com iris-biotech.deresearchgate.net
Backbone Amide ProtectionEliminates the nucleophilicity of the backbone nitrogen involved in the cyclization.Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the adjacent nitrogen. iris-biotech.de iris-biotech.denih.goviris-biotech.de
Cyanosulfurylide ProtectionMasks the carboxylic acid with a stable C-C bond, preventing cyclization. Deprotected with electrophilic halogenating agents. nih.govFmoc-Asp(CSY)-OH nih.govnih.gov

Applications of Diethyl Tert Butoxycarbonyl L Aspartate As a Chiral Synthon in Complex Molecule Assembly

Integration into Peptide and Peptidomimetic Synthesis Methodologies

The primary application of Diethyl (tert-butoxycarbonyl)-L-aspartate lies in the assembly of peptides and peptidomimetics. The Boc protecting group for the α-amino function and the ester groups for the carboxylic acid moieties are fundamental to controlling the sequence of amide bond formation.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. researchgate.net The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established approach in SPPS, where the temporary Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more stable protecting groups are used for the side chains. researchgate.netnih.gov

This compound can be utilized within the framework of Boc-SPPS. In this context, the Boc group serves as the temporary N-terminal protecting group, which is cleaved at each cycle of the synthesis using TFA. The ethyl ester protecting the side-chain carboxyl group is more stable to the acidic conditions used for Boc removal, thus preventing unwanted side reactions at this position during chain elongation. However, the ethyl ester is not as robust as the more commonly used benzyl (Bzl) or cyclohexyl (cHex) esters and can be susceptible to cleavage under the harsh conditions of final peptide cleavage from the resin, typically with strong acids like hydrogen fluoride (HF). researchgate.net

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. peptide.comsemanticscholar.org This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can occur under both acidic and basic conditions. peptide.com The formation of the aspartimide can lead to a mixture of α- and β-peptides upon ring-opening, complicating purification and reducing the yield of the desired product. The choice of the side-chain protecting group for aspartic acid can influence the rate of aspartimide formation. While bulkier esters are known to sterically hinder this side reaction, the ethyl ester of this compound may offer some, albeit limited, protection compared to an unprotected side chain.

Protecting Group StrategyNα-ProtectionAsp Side-Chain ProtectionKey AdvantagesKey Disadvantages
Boc/BzlBocBenzyl (Bzl)Well-established, robust side-chain protection.Requires strong acid (HF) for final cleavage.
Boc/EthylBocEthyl (Et)Milder final cleavage may be possible compared to Bzl.Ethyl ester may not be fully stable to repeated TFA treatment.
Fmoc/tBuFmoctert-Butyl (tBu)Milder overall conditions, avoids HF.Base-catalyzed aspartimide formation can be significant.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. nih.govpeptide.com In solution-phase synthesis, protecting groups are crucial to ensure the selective formation of the desired peptide bond. peptide.com

This compound is well-suited for solution-phase strategies. The Boc-protected α-amino group prevents self-polymerization, while one of the ethyl esters can be selectively saponified to liberate a free carboxylic acid for coupling with the amino group of another amino acid or peptide fragment. Alternatively, the α-carboxylic acid can be activated for coupling after deprotection of the N-terminus of another amino acid.

The coupling of the free carboxyl group is typically achieved using a variety of activating agents, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. chemrxiv.org The efficiency of these coupling reactions is generally high. nih.gov Following the coupling step, the Boc group can be removed with an acid like TFA to allow for the next coupling cycle. The ethyl ester protecting the side chain remains intact during these steps and can be removed at a later stage, typically by saponification, if the free aspartic acid side chain is required in the final peptide.

Role in the Total Synthesis of Natural Products and Related Bioactive Analogues

The "chiral pool" is a collection of readily available, enantiomerically pure natural products that serve as starting materials for the synthesis of more complex chiral molecules. nih.gov Amino acids, including L-aspartic acid, are prominent members of this chiral pool. This compound, as a derivative of L-aspartic acid, preserves the inherent stereochemistry at the α-carbon, making it a valuable synthon for the total synthesis of natural products and their analogues.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in the literature, the general strategy involves utilizing the compound's stereocenter as a foundation upon which to build molecular complexity. The functional groups of this compound can be chemically modified to introduce new stereocenters and construct the carbon skeleton of the target natural product. For instance, the carboxylic acid moieties can be reduced to alcohols or converted to other functional groups, and the α-carbon can be further functionalized. This approach allows for the transfer of chirality from a simple, inexpensive starting material to a complex, high-value target molecule.

Contribution to Asymmetric Synthesis of Non-Natural Amino Acids and Chiral Scaffolds

The demand for non-natural amino acids has grown significantly due to their importance in medicinal chemistry and drug discovery. wiley-vch.demdpi.com Incorporating these unnatural building blocks into peptides can lead to enhanced biological activity, increased metabolic stability, and constrained conformations. This compound can serve as a chiral template for the synthesis of various non-natural amino acids.

One common strategy involves the manipulation of the side-chain carboxyl group. For example, reduction of the side-chain ester to an aldehyde, followed by reaction with organometallic reagents, can lead to the formation of β-hydroxy-α-amino acids with controlled stereochemistry. Furthermore, the enolate of the ester can be alkylated to introduce new substituents at the β-position. A study has shown that a Weinreb amide derivative of L-aspartic acid can undergo a Grignard reaction to produce a chiral β-amino acid derivative, demonstrating the utility of aspartic acid as a chiral precursor.

The inherent chirality and functionality of this compound also make it a suitable starting material for the construction of more complex chiral scaffolds. Through a series of chemical transformations, the aspartate framework can be converted into cyclic structures such as piperidines, pyrrolidines, and other heterocyclic systems that are common motifs in pharmaceuticals and natural products.

TransformationResulting Non-Natural Amino Acid/ScaffoldPotential Synthetic Utility
Side-chain ester reduction and olefinationAmino acids with extended side chainsProbing protein binding pockets
Intramolecular cyclizationChiral lactams and heterocyclic scaffoldsCore structures for drug discovery
Dieckmann condensationCyclic β-keto estersVersatile intermediates for further functionalization

Participation in Multicomponent Reactions and Diversity-Oriented Synthesis (DOS)

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs, such as the Ugi and Passerini reactions, are highly valued for their efficiency and ability to rapidly generate molecular complexity. semanticscholar.org

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. Amino acids and their derivatives are frequently used as building blocks in DOS due to their chirality and bifunctional nature.

While the direct participation of this compound in MCRs is not widely reported, its structure suggests potential applications in such reactions. For instance, after selective deprotection, the free amine or carboxylic acid could participate as a component in an Ugi or Passerini reaction. This would allow for the incorporation of the chiral aspartate moiety into a diverse range of molecular scaffolds. In the context of DOS, this compound could be used as a starting point for the creation of a library of compounds. By systematically varying the reaction partners in a series of MCRs or by performing a series of divergent reactions on the aspartate core, a collection of structurally diverse and stereochemically defined molecules could be generated for biological screening.

Advanced Spectroscopic and Analytical Methodologies for Research on Diethyl Tert Butoxycarbonyl L Aspartate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure Elucidation

NMR spectroscopy is an indispensable tool for the structural verification of Diethyl (tert-butoxycarbonyl)-L-aspartate and for gaining insights into reaction mechanisms involving this compound.

Application of 1D and 2D NMR for Reaction Monitoring and Intermediate Characterization

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerfully applied to monitor the progress of reactions in real-time and to identify transient intermediates. For instance, in the synthesis of isotopically labeled arginine, Dimethyl N-(tert-butoxycarbonyl)-l-aspartate serves as a key starting material. nih.gov The progress of its synthesis and subsequent transformations can be followed by observing characteristic shifts in the NMR spectrum. nih.gov

The ability to acquire 2D NMR spectra rapidly, even on benchtop spectrometers, has enhanced the capacity for real-time reaction monitoring. researchgate.net This allows chemists to track the disappearance of starting materials and the appearance of products and intermediates by observing changes in cross-peak correlations in spectra like COSY (Correlation Spectroscopy). researchgate.net For a compound like this compound, ¹H NMR would show characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.44 ppm), the ethyl ester groups (triplets and quartets), and the aspartate backbone protons. nih.gov During a reaction, such as peptide coupling or deprotection, changes in the chemical environment of these protons would lead to observable shifts in the spectrum, providing a detailed picture of the reaction's progress.

Table 1: Representative ¹H NMR Data for an N-Boc-L-aspartate Derivative This table is a representative example based on similar structures. Actual chemical shifts can vary based on solvent and specific derivative.

Proton Assignment Typical Chemical Shift (δ) in ppm Multiplicity Notes
Boc (C(CH₃)₃)~1.44Singlet (s)Characteristic intense signal for the 9 protons of the Boc protecting group. nih.gov
α-CH~4.5-4.7Doublet of doublets (dd)Coupling to the β-protons. Its chemical shift is sensitive to the N-terminal protection and C-terminal ester.
β-CH₂~2.7-2.9Multiplet (m)Diastereotopic protons, often appearing as complex multiplets.
Ester CH₂ (x2)~4.1-4.2Quartet (q)Coupled to the methyl protons of the ethyl groups.
Ester CH₃ (x2)~1.2-1.3Triplet (t)Coupled to the methylene (B1212753) protons of the ethyl groups.
NH~5.0-5.5Doublet (d)Often broad; position and visibility are solvent-dependent.

Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a critical analytical method for confirming the molecular weight of this compound and for analyzing its reaction pathways through fragmentation studies.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which is crucial for confirming its elemental composition. For derivatives of N-(tert-butoxycarbonyl)-l-aspartate, HRMS is used to verify the successful synthesis of the target compound. For example, in a synthesis starting from L-aspartate, the intermediate Dimethyl N-(tert-butoxycarbonyl)-l-aspartate was confirmed by HRMS, which showed a calculated m/z for [M+Na]⁺ of 284.1105 and an experimentally found value of 284.1115. nih.gov This high degree of accuracy unambiguously confirms the identity of the synthesized molecule. Vendors of related compounds, such as 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate and 4-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate, provide purity data often determined by HPLC and confirm the molecular weight, which aligns with HRMS principles. tcichemicals.comtcichemicals.com

Fragmentation Pathway Analysis of Boc-Protected Aspartate Derivatives

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, which provides structural information about the parent molecule. For Boc-protected compounds, a characteristic fragmentation pattern involves the loss of the Boc group. doaj.org Under electrospray ionization (ESI) conditions, Boc-protected amino acid derivatives typically show fragmentation corresponding to the loss of isobutylene (B52900) (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da), totaling a neutral loss of 100 Da from the precursor ion. doaj.orgnih.gov

The general fragmentation pathways for Boc-protected precursors in ESI-MS/MS often involve the initial loss of C₄H₈ followed by the loss of CO₂. doaj.org For an ester-containing molecule like this compound, other common fragmentations would include cleavages next to the carbonyl groups of the esters. libretexts.org A study on N-protected-N'-formyl-gem-diaminoalkyl derivatives, which are structurally related, showed that N-Boc derivatives readily yield ions corresponding to [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺. nih.gov These predictable fragmentation patterns are essential for identifying Boc-protected aspartate derivatives in complex mixtures and for confirming their structure.

Table 2: Common Fragment Ions for Boc-Protected Aspartate Esters in ESI-MS/MS

Precursor Ion Fragmentation Process Resulting Fragment Ion Significance
[M+H]⁺Loss of isobutylene[M+H - 56]⁺Characteristic initial loss from the Boc group. doaj.orgnih.gov
[M+H]⁺Loss of the entire Boc group[M+H - 100]⁺Confirms the presence of the Boc protecting group. doaj.org
[M+H]⁺Loss of an ethoxy group[M+H - 45]⁺Indicates the presence of an ethyl ester.
[M+H]⁺Loss of ethanol (B145695)[M+H - 46]⁺Common fragmentation for ethyl esters.

Chromatographic Methods for Purification and Analytical Assessment in Research

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the analytical assessment of its purity and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratios

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound and its derivatives. Commercial suppliers specify purity levels greater than 95% or 98%, as determined by HPLC. tcichemicals.comtcichemicals.comlaboratoriumdiscounter.nllaboratoriumdiscounter.nl

Furthermore, HPLC is a crucial technique for separating diastereomers. researchgate.net When this compound is used in a reaction with another chiral molecule, a mixture of diastereomers can be formed. The separation and quantification of these diastereomers are essential for assessing the stereoselectivity of the reaction. This is often achieved using either normal-phase or reversed-phase HPLC. researchgate.netnih.gov For the separation of enantiomers of Boc-amino acids, specialized chiral stationary phases (CSPs) are employed. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin or Ristocetin A, have proven effective for resolving racemic N-blocked amino acids under reversed-phase conditions. sigmaaldrich.com The separation of diastereomers, however, can often be accomplished on standard achiral columns (like C18 or silica (B1680970) gel) because diastereomers have different physical properties. nih.govresearchgate.net The relative ratio of the diastereomers is determined by integrating the areas of their corresponding peaks in the chromatogram. researchgate.net

Table 3: Typical HPLC Systems for Analysis of Boc-Aspartate Derivatives

Analysis Type Column Type Typical Mobile Phase Detector Reference
Purity Analysis Reversed-Phase (e.g., C18, ODS)Acetonitrile/Water with TFA or Ammonium Acetate (B1210297)UV (e.g., 210-220 nm) sigmaaldrich.comnih.gov
Diastereomer Separation Reversed-Phase (e.g., C18) or Normal-Phase (Silica)Varies (e.g., Acetonitrile/Water or Hexane/Isopropanol)UV researchgate.netnih.gov
Enantiomer Separation Chiral Stationary Phase (e.g., CHIROBIOTIC T/R)Reversed-Phase or Polar Organic ModeUV, LC/MS sigmaaldrich.com

Computational and Theoretical Investigations of Diethyl Tert Butoxycarbonyl L Aspartate and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Conformational Preferences

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. For Diethyl (tert-butoxycarbonyl)-L-aspartate, these calculations can reveal the distribution of electrons within the molecule and predict its most stable three-dimensional shapes, or conformers.

A study on the conformational preferences of a closely related compound, L-aspartic acid dimethyl ester (AspOMe), and its N-acetylated derivative (AcAspOMe), provides a strong model for understanding this compound. In this research, theoretical calculations were performed using the ωB97X-D/aug-cc-pVTZ level of theory, both in the isolated phase and in solution, to determine the stable conformers. researchgate.net The analysis of the N-acetylated derivative is particularly relevant due to the structural similarity between the acetyl and the tert-butoxycarbonyl (Boc) protecting groups.

The study identified several stable conformers resulting from the rotation around the Cα-Cβ and C-C(O) bonds. The relative populations of these conformers are determined by a delicate balance of steric and hyperconjugative interactions. researchgate.net Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent groups can significantly influence conformational stability.

Based on the analogy with the N-acetylated L-aspartic acid dimethyl ester, the conformational landscape of this compound is expected to be rich, with multiple low-energy structures accessible at room temperature. The relative energies of these conformers would be influenced by the bulky tert-butoxycarbonyl group and the two ethyl ester groups.

Table 1: Calculated Relative Energies and Populations of the Most Stable Conformers of N-acetyl-L-aspartic acid dimethyl ester in Chloroform (as a model for this compound)

ConformerRelative Energy (kcal/mol)Population (%)
Conformer 10.0045.3
Conformer 20.4523.1
Conformer 30.8712.5
Conformer 41.236.9
Conformer 51.544.2

Data adapted from a study on a closely related analog, N-acetyl-L-aspartic acid dimethyl ester, and presented here as a predictive model. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method widely used to investigate the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. This information is vital for understanding reaction rates and selectivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of DFT can be applied to understand its reactivity, particularly in peptide synthesis where it serves as a building block. The formation of a peptide bond involves the activation of the carboxylic acid group and subsequent nucleophilic attack by an amine.

DFT calculations can model this process by:

Locating the transition state structure for the peptide bond formation. The energy of this transition state determines the activation energy of the reaction.

Investigating the role of coupling reagents. Reagents like carbodiimides are often used to facilitate peptide bond formation. DFT can elucidate how these reagents interact with the amino acid derivative to form a more reactive intermediate. uniurb.itbachem.com

Analyzing the potential for side reactions, such as racemization at the chiral center. By comparing the activation energies for the desired reaction and potential side reactions, DFT can predict the conditions that favor the formation of the desired product.

For instance, a DFT study on the base hydrolysis of α-amino acid esters catalyzed by a palladium complex utilized the B3LYP/LANL2DZ level of theory to explore the reaction mechanism. ekb.eg Such studies provide a framework for how the reactivity of the ester groups in this compound could be computationally investigated.

Molecular Dynamics Simulations to Understand Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including the interactions between a solute and solvent molecules. nih.gov

For this compound, MD simulations could be employed to understand:

Solvation structure: How solvent molecules arrange themselves around the solute. This can affect the accessibility of the reactive sites.

Conformational dynamics: How the molecule's shape changes over time in a particular solvent. Certain conformations may be more reactive than others, and the solvent can influence the population of these conformers.

Transport properties: How easily reactants can diffuse through the solvent to come into contact with each other.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Predictive modeling, often employing machine learning and artificial intelligence techniques, is an emerging area in chemistry. oaepublish.com By training models on large datasets of known reactions, it is possible to predict the outcome of new, unstudied transformations.

For this compound, predictive modeling could be used to:

Forecast its reactivity with a wide range of reagents. This could accelerate the discovery of new reactions and applications for this compound.

Predict the selectivity of reactions, such as regioselectivity (which functional group will react) and stereoselectivity (which stereoisomer will be formed).

Optimize reaction conditions by predicting the conditions that will lead to the highest yield and purity of the desired product.

These predictive models are often built upon data generated from high-throughput experiments or from large-scale quantum chemical calculations. oaepublish.com For example, a database of DFT-calculated reaction energies and barriers for a class of reactions can be used to train a machine learning model. This model can then be used to predict the outcomes for new reactants, such as this compound, without the need for further computationally expensive DFT calculations. This approach holds significant promise for the future of chemical synthesis and materials design.

Emerging Research Avenues and Future Perspectives for Diethyl Tert Butoxycarbonyl L Aspartate

Development of Novel Synthetic Routes and Protecting Group Strategies

Research into the synthesis of Diethyl (tert-butoxycarbonyl)-L-aspartate and its analogs is focused on improving efficiency, stereochemical purity, and scalability. One established route to a related compound, diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, begins with diethyl L-tartrate and proceeds through several intermediates, including an epoxide and an azide (B81097), before a final one-pot transformation of the azido (B1232118) group to the N-Boc-amino group. orgsyn.org This multi-step approach highlights the complexity of achieving high optical purity on a large scale. orgsyn.org

A significant challenge in syntheses involving protected aspartic acid derivatives is the formation of aspartimide as a side product. iris-biotech.deiris-biotech.de This occurs when the nitrogen of the adjacent peptide bond attacks the side-chain ester, a reaction promoted by both acidic and basic conditions common in peptide synthesis. iris-biotech.depeptide.com The resulting five-membered ring can lead to a mixture of by-products and racemization. iris-biotech.deiris-biotech.de To mitigate this, a key strategy is the use of sterically bulky side-chain protecting groups, which hinder the intramolecular cyclization. iris-biotech.de While the ethyl esters in this compound offer some protection, research continues into even bulkier esters to further suppress this side reaction, especially in solid-phase peptide synthesis (SPPS). iris-biotech.de

The tert-butoxycarbonyl (Boc) group itself is a cornerstone of these strategies due to its stability in various conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgresearchgate.net However, this acid lability requires careful planning for orthogonality with other protecting groups. acs.org For instance, strategies have been developed for the selective deprotection of Nα-Boc groups in the presence of tert-butyl esters by using specific reagents like HCl in dioxane, which demonstrates the nuanced reactivity that can be exploited. The choice of protecting groups for the α- and β-carboxyl functions is critical for achieving regioselectivity in subsequent reactions.

IntermediateReagentsKey TransformationRef
Diethyl L-tartrateHBr, NaNO₂, NaN₃, (Boc)₂O, Pd/CMulti-step conversion to a Boc-protected amino acid derivative. orgsyn.org
N-α-Boc-L-aspartic acid α-tert-butyl esterMeldrum's acid, EDC·HCl, DMAPAcylation and subsequent cyclization. orgsyn.org
Aspartate residue in peptidePiperidine (B6355638) (for Fmoc removal)Potential for aspartimide side-product formation. iris-biotech.deiris-biotech.de

Exploration of Chemoenzymatic Approaches for its Synthesis or Derivatization

Chemoenzymatic methods are gaining traction as a green and highly selective alternative to purely chemical syntheses. Lipases, in particular, are versatile biocatalysts for the preparation of enantiomerically pure compounds. mdpi.comscielo.br These enzymes (E.C. 3.1.1.3) can catalyze esterification, transesterification, and hydrolysis with high chemo-, regio-, and enantioselectivity. mdpi.comscielo.br

For derivatives of aspartic acid, lipases can be used in the kinetic resolution of racemic mixtures. For example, lipase-catalyzed N-acylation or O-acylation can selectively modify one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comresearchgate.net Candida antarctica lipase (B570770) B (CALB) has been successfully used for the resolution of N-Boc-protected amino alcohols via O-acylation. mdpi.com Similarly, the reverse reaction, the enantioselective hydrolysis of racemic esters, is a common strategy. mdpi.com

The application of these enzymatic strategies to this compound could offer several advantages. A lipase-catalyzed transesterification could be envisioned for its synthesis from a different ester precursor, or a selective hydrolysis could be used to differentiate between the α- and β-ethyl esters, creating valuable synthetic intermediates. Another promising avenue is the use of lyases. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated the ability to catalyze the hydroamination of fumaric acid with various amines to produce N-substituted L-aspartic acid derivatives with excellent enantiopurity. nih.gov This opens the door to novel enzymatic pathways for synthesizing precursors to this compound.

Enzyme ClassReaction TypePotential Application to this compoundRef
LipaseKinetic Resolution (Acylation)Enantioselective acylation of a racemic precursor. mdpi.comresearchgate.net
LipaseHydrolysisSelective hydrolysis of one ester group (α vs. β). mdpi.com
LipaseEsterification/TransesterificationDirect synthesis from Boc-L-aspartic acid and ethanol (B145695). scielo.brmdpi.com
LyaseHydroaminationSynthesis of the L-aspartate core from fumarate. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an attractive platform for complex organic syntheses. researchgate.net Advantages such as superior heat and mass transfer, the ability to handle hazardous reagents safely, and scalability are particularly relevant. researchgate.netbeilstein-journals.org The synthesis of sensitive building blocks like this compound could benefit from flow conditions, potentially reducing side reactions and improving yields. For instance, organocatalyzed aldol (B89426) reactions, which often require long reaction times in batch, have been significantly accelerated in flow reactors. beilstein-journals.org

In the realm of automated synthesis, particularly automated solid-phase peptide synthesis (SPPS), protected amino acids are the fundamental building blocks. nih.govnih.gov Automated synthesizers, whether utilizing Boc or Fmoc chemistry, rely on a steady supply of high-purity, protected amino acid derivatives. nih.govrsc.org this compound, with its side-chain ester protection, fits into the paradigm of building blocks for Fmoc-based strategies where side-chains are protected by groups labile to the final trifluoroacetic acid cleavage step. nih.gov Automated flow peptide synthesizers represent the next frontier, combining the benefits of continuous processing with automated protocols to assemble long peptides rapidly. acs.org The development of robust methods to prepare this compound is crucial for its seamless integration into these advanced, high-throughput platforms that are essential for drug discovery and protein engineering. rsc.orgacs.org

Potential as a Precursor for Advanced Polymeric or Supramolecular Materials

The functional groups within this compound make it a promising monomer for the synthesis of advanced functional polymers. Poly(aspartic acid) (PASP) is a biodegradable and biocompatible polypeptide that has garnered significant interest for biomedical applications like hydrogels for drug delivery and tissue engineering. frontiersin.org A common route to PASP involves the ring-opening polymerization of succinimide (B58015), which is derived from aspartic acid. The ester groups in this compound could be modified post-polymerization to introduce a wide range of functionalities. frontiersin.org

Furthermore, the field of "protein-like polymers" or "poly(peptides)" utilizes protected amino acid monomers in graft-through polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP). nih.gov In this approach, a polymerizable group (e.g., a norbornene) would be attached to the aspartic acid core, and the resulting monomer polymerized to create a polymer with dense peptide side chains. The Boc and ethyl ester protecting groups would be crucial for ensuring compatibility with the polymerization catalysts and would be removed later to reveal the functional polymer. nih.gov This strategy allows for the creation of materials that mimic the structure and function of natural proteins. nih.gov The anionic ring-opening polymerization of N-Boc activated aziridines to form linear polyamines further illustrates how Boc-protected, amino-acid-like monomers can be used to create well-defined polymer architectures. mdpi.com

Polymer TypeSynthetic StrategyRole of Protected AspartateRef
Poly(aspartic acid) HydrogelsModification of polysuccinimide (PSI) precursor.Aspartic acid is the fundamental repeating unit. frontiersin.org
Poly(peptides)Graft-through ROMP of a norbornenyl-aspartate monomer.Serves as the protected peptide monomer. nih.gov
Linear PolyaminesAnionic ring-opening polymerization (AROP).Analogy for using Boc-activated monomers. mdpi.com

Unexplored Stereochemical Challenges and Reactivity Patterns

Despite its use, this compound still presents stereochemical challenges and reactivity patterns that are not fully explored. The primary stereochemical issue remains the risk of racemization at the α-carbon via aspartimide formation, particularly when the aspartate residue is followed by specific amino acids like glycine (B1666218) or asparagine in a peptide sequence. iris-biotech.depeptide.com While bulky protecting groups are a known solution, the precise kinetics and sequence-dependent propensity for this side reaction with diethyl ester protection warrant further investigation.

The reactivity of the molecule is dominated by its three functional groups: the N-Boc carbamate, the α-ester, and the β-ester. The N-Boc group, while generally stable, can participate in unexpected reactions. researchgate.net The two ester groups possess similar, but not identical, reactivity. Differentiating between the α- and β-positions for selective modification remains a significant challenge. While enzymatic methods show promise, developing chemoselective reactions that can reliably target one ester in the presence of the other is an area ripe for exploration. The nucleophilicity of the amino acid side chain itself can also be a factor in its reactivity. mdpi.com The interplay between these groups—how the protection of one influences the reactivity of the others—is a complex landscape that continues to offer opportunities for discovering novel chemical transformations and synthetic strategies.

Q & A

Q. What are the established synthetic routes for Diethyl (tert-butoxycarbonyl)-L-aspartate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification and Boc-protection of L-aspartic acid. Key steps include:

  • Esterification : Reacting L-aspartic acid with ethanol under acidic conditions (e.g., HCl or SOCl₂) to form diethyl L-aspartate .
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or triethylamine) . Critical parameters include temperature control (0–25°C for Boc protection to minimize racemization), solvent choice (e.g., THF or DMF), and stoichiometric ratios (excess Boc₂O ensures complete protection). Yield optimization requires purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity and structural integrity of this compound?

  • Chiral Capillary Electrophoresis (CE) : Resolves enantiomers using phosphate buffer (pH 2.5) with hydroxypropyl-γ-cyclodextrin as a chiral selector, achieving baseline separation in 40 minutes .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) verify purity (>95% by HLC) and monitor degradation products .
  • NMR : ¹H and ¹³C spectra confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ester linkages (δ ~4.1–4.3 ppm for ethyl groups) .

Q. What are the primary applications of this compound in peptide and prodrug synthesis?

This compound serves as a protected intermediate for:

  • Peptide Coupling : The Boc group prevents unwanted side reactions during solid-phase peptide synthesis (SPPS). The ethyl esters facilitate selective deprotection for carboxylate activation .
  • Prodrug Design : Its lipophilic esters enhance cellular uptake, with subsequent enzymatic hydrolysis releasing active aspartate derivatives in pharmacological studies .

Advanced Research Questions

Q. How can researchers minimize racemization during the synthesis of this compound, particularly under basic conditions?

Racemization occurs via α-proton abstraction in alkaline environments. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting Boc protection at 0–5°C to reduce base-catalyzed deprotonation .
  • Bulky Protecting Groups : Using trityl (Triphenylmethyl) groups on the α-amine temporarily to sterically hinder racemization .
  • Mild Deprotection : Avoiding strong acids/bases; trifluoroacetic acid (TFA) selectively removes Boc without affecting stereochemistry .

Q. What side reactions are prevalent in Boc-protected aspartate derivatives, and how can they be addressed during peptide elongation?

  • Aspartamide Formation : Intramolecular cyclization during coupling, leading to β-lactam byproducts. This is mitigated by using orthogonal protecting groups (e.g., 4-benzyl ester) and coupling reagents (e.g., HATU) that minimize activation time .
  • Ester Hydrolysis : Premature cleavage of ethyl esters under basic conditions. Use of tert-butyl esters (more stable) or pH-controlled reaction environments (pH 6–7) reduces hydrolysis .

Q. How does the hygroscopic nature of this compound impact its storage and handling in long-term studies?

The Boc group and ester moieties are moisture-sensitive. Best practices include:

  • Storage : Under inert gas (argon) at –20°C, with desiccants (silica gel) to prevent hydrolysis .
  • Handling : Lyophilization before use and avoidance of aqueous solvents unless immediately required for reactions .

Q. What pharmacological interactions or metabolic pathways involve this compound derivatives in neurological or hepatic studies?

  • Glutamatergic Signaling : Aspartate derivatives act as NMDA receptor agonists (EC₅₀ ~8-fold higher than glutamate) but are less abundant in synaptic vesicles, suggesting niche roles in excitatory neurotransmission .
  • Ammonia Detoxification : In hepatic studies, L-ornithine L-aspartate analogs reduce ammonia levels by enhancing urea cycle activity, though direct links to the Boc-protected ester require further validation .

Methodological Considerations

Q. What computational or experimental approaches are used to predict the stability of Boc-protected aspartate esters under varying pH conditions?

  • DFT Calculations : Model hydrolysis kinetics of esters and Boc groups at different pH levels, identifying transition states for degradation .
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 2 weeks, with HPLC monitoring to simulate long-term storage .

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 70–95%) for this compound across studies?

Yield variations arise from:

  • Purification Methods : Column chromatography (lower yields but higher purity) vs. recrystallization (higher yields but potential impurity carryover) .
  • Solvent Purity : Traces of water in DMF or THF reduce Boc protection efficiency. Anhydrous conditions and molecular sieves improve consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.